

3-(Pyridin-4-yl)benzoic acid molecular weight

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Compound of Interest

Compound Name: 3-(Pyridin-4-yl)benzoic acid

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An In-Depth Technical Guide to **3-(Pyridin-4-yl)benzoic Acid**

Abstract

3-(Pyridin-4-yl)benzoic acid is a bifunctional organic compound featuring both a carboxylic acid group and a pyridine ring. This unique structural combination makes it a valuable building block, or synthon, in medicinal chemistry and materials science. Its ability to participate in various chemical reactions, including amide bond formation and coordination chemistry, allows for the synthesis of complex molecules with potential therapeutic applications and novel material properties. This guide provides a comprehensive overview of its fundamental properties, a detailed protocol for its synthesis via Suzuki coupling, methods for its analytical characterization, and insights into its applications for researchers and drug development professionals.

Core Molecular Properties

3-(Pyridin-4-yl)benzoic acid, with the chemical formula $C_{12}H_9NO_2$, is a phenylpyridine derivative.^{[1][2]} The molecule consists of a benzoic acid moiety substituted with a pyridine ring at the 3-position of the phenyl group. This structure imparts both acidic (from the carboxyl group) and basic (from the pyridine nitrogen) characteristics.

The calculated molecular weight of this compound is approximately 199.20 g/mol.^{[1][3]} This value is crucial for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data. A summary of its key physicochemical properties is presented below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₉ NO ₂	PubChem[1], ChemScene[4]
Molecular Weight	199.20 g/mol	PubChem[1]
Monoisotopic Mass	199.063328530 Da	PubChem[1]
CAS Number	4385-78-8	ChemicalBook[2], Sigma-Aldrich
IUPAC Name	3-pyridin-4-ylbenzoic acid	PubChem[1]
Physical Form	Solid	Sigma-Aldrich
Storage	Sealed in dry, room temperature	Sigma-Aldrich

Crystal structure analysis reveals that the molecule is not planar; the benzene and pyridine rings are twisted relative to each other with a dihedral angle of approximately 32.14°.[5] This non-planar conformation can influence its binding properties in biological systems and its packing in solid-state materials.

Caption: 2D structure of **3-(Pyridin-4-yl)benzoic acid**.

Synthesis Protocol: Palladium-Catalyzed Suzuki Coupling

The synthesis of **3-(Pyridin-4-yl)benzoic acid** is reliably achieved through a Suzuki coupling reaction. This palladium-catalyzed cross-coupling method is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for biaryl compounds. The causality behind this choice is its high functional group tolerance, allowing the carboxylic acid and pyridine moieties to remain intact, and its generally high yields.

The following protocol is based on established methodologies for this class of compounds.[2]

Experimental Protocol

Materials:

- 3-Carboxyphenylboronic acid
- 4-Bromopyridine
- Potassium carbonate (K_2CO_3)
- Bis(triphenylphosphine)palladium(II) chloride [$PdCl_2(PPh_3)_2$]
- Acetonitrile (CH_3CN)
- Deionized water
- 1 M Hydrochloric acid (HCl)
- Dichloromethane (CH_2Cl_2)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Carboxyphenylboronic acid (e.g., 1.5 g, 9 mmol) and 4-bromopyridine (e.g., 1.5 g, 9.9 mmol) in a mixed solvent of acetonitrile (40 mL) and water (40 mL).
- Addition of Reagents: Add potassium carbonate (5.5 g, 40 mmol) followed by the palladium catalyst, bis(triphenylphosphine)palladium(II) chloride (400 mg, 0.37 mmol). The base (K_2CO_3) is critical for the transmetalation step of the catalytic cycle.
- Reaction Execution: Stir the reaction mixture vigorously and heat to reflux. Maintain reflux conditions overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Initial Purification: Upon completion, filter the hot suspension to remove insoluble inorganic salts and catalyst residues. Concentrate the filtrate to approximately half its original volume using a rotary evaporator.
- Work-up: Transfer the concentrated aqueous solution to a separatory funnel and wash with dichloromethane to remove non-polar impurities, such as triphenylphosphine oxide.

- Precipitation: Adjust the pH of the aqueous phase to ~3 using 1 M HCl. The product, being a carboxylic acid, is protonated and becomes insoluble in the acidic aqueous solution, causing it to precipitate out as a solid.
- Isolation and Drying: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts. Dry the final product under vacuum to yield **3-(pyridin-4-yl)benzoic acid**.[\[2\]](#)

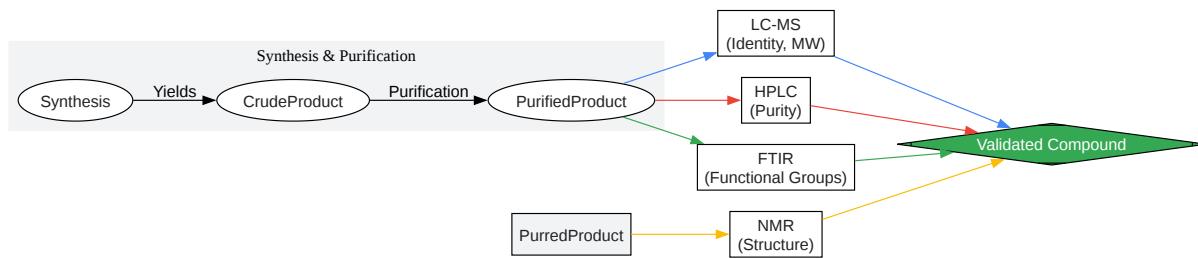
Caption: Workflow for the synthesis of **3-(Pyridin-4-yl)benzoic acid**.

Quality Control and Analytical Characterization

Ensuring the identity and purity of the synthesized compound is paramount for its use in research and development. A multi-technique approach provides a self-validating system for quality control.

- Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for confirming the successful synthesis. The liquid chromatography step separates the product from residual starting materials and byproducts, while the mass spectrometer confirms the molecular weight. For **3-(pyridin-4-yl)benzoic acid**, one would expect to observe a peak corresponding to the protonated molecule $[M+H]^+$ at m/z 200.07.[\[2\]](#)[\[6\]](#)
- High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the standard method for determining purity. An appropriate method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water containing a modifier like formic acid or trifluoroacetic acid. Purity is calculated by integrating the area of the product peak relative to the total peak area.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to confirm the precise molecular structure. The ^1H NMR spectrum will show characteristic signals for the aromatic protons on both the pyridine and benzene rings, as well as a broad singlet for the carboxylic acid proton. The number of signals, their splitting patterns (multiplicity), and their integration values must be consistent with the expected structure.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups. One would expect to see a broad absorption band around 2500-3300

cm⁻¹ characteristic of the O-H stretch of the carboxylic acid and a sharp, strong absorption around 1700 cm⁻¹ for the C=O stretch.



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Caption: Relationship between synthesis and analytical validation.

Applications in Research and Drug Development

The structural motifs within **3-(pyridin-4-yl)benzoic acid** are prevalent in pharmacologically active molecules. Benzoic acid and its derivatives are recognized as important scaffolds in the development of therapeutic agents, including anticancer and anti-inflammatory drugs.[7][8]

- Medicinal Chemistry: As a building block, this compound can be used to synthesize a library of derivatives. The carboxylic acid can be converted into amides, esters, or other functional groups, while the pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal-based therapeutics. Its use as a fragment in drug discovery allows for the exploration of chemical space to identify novel inhibitors or modulators of biological targets.
- Materials Science: In the field of coordination chemistry, it can act as a ligand to form metal-organic frameworks (MOFs). The ability of the carboxylate group and the pyridine nitrogen to coordinate with metal ions can lead to the formation of extended, porous structures with potential applications in gas storage, catalysis, and sensing.[5]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-(pyridin-4-yl)benzoic acid** is classified as a hazardous substance.

- **Hazards:** It is harmful if swallowed (H302) and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[\[1\]](#)
- **Precautions:** Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

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